N-(3-(5-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and antiretroviral drugs . The presence of the nitrophenyl and pyrazol groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its properties or uses.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a nitrophenyl group, and a sulfonamide group. These functional groups could potentially engage in a variety of chemical interactions, depending on the specific context .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the pyrazole ring, and the sulfonamide group. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of potential chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its solubility in water, while the nitrophenyl group could contribute to its absorbance in the UV-visible region .Mechanism of Action
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-21(2,3)20(26)24-19(15-8-6-10-17(12-15)25(27)28)13-18(22-24)14-7-5-9-16(11-14)23-31(4,29)30/h5-12,19,23H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCUOYBTZMCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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